molecular formula C23H21N5O6 B2511639 ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate CAS No. 1251678-31-5

ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate

Cat. No.: B2511639
CAS No.: 1251678-31-5
M. Wt: 463.45
InChI Key: VJPDHFIWVAJKHV-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazin-3-one core. This structure is substituted at position 8 with a 3-methoxyphenoxy group, at position 2 with an acetamido linker, and at the terminal end with an ethyl benzoate moiety. The compound’s design integrates key pharmacophoric elements:

  • Triazolo-pyrazine core: Known for its bioisosteric resemblance to purines, enabling interactions with adenosine receptors and other enzymatic targets .
  • Ethyl benzoate-acetamido side chain: Enhances solubility and provides a handle for further functionalization or prodrug strategies .

Synthetic routes for analogous compounds typically involve cyclization of thiosemicarbazones or hydrazine derivatives with carbonyl reagents, followed by coupling reactions to introduce substituents (e.g., phenoxy or acetamido groups) . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity .

Properties

IUPAC Name

ethyl 2-[[2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O6/c1-3-33-22(30)17-9-4-5-10-18(17)25-19(29)14-28-23(31)27-12-11-24-21(20(27)26-28)34-16-8-6-7-15(13-16)32-2/h4-13H,3,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPDHFIWVAJKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization

Adapting PMC10892893’s microwave methodology reduces cyclization time to 30 minutes with comparable yields (80–85%). Replacing POCl₃ with acetic acid under microwave irradiation (150°C, 300 W) minimizes side reactions, particularly for electron-deficient aryl groups.

Ultrasonic Promotion

CN103613594A reports that ultrasonic radiation (40 kHz) in POCl₃ at 105°C accelerates phenoxy substitution, completing reactions in 3 hours versus 12 hours conventionally. This method is ideal for thermally sensitive intermediates.

Analytical Data and Characterization

Melting Point : 152–154°C (recrystallized from ethanol).
¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.82 (s, 3H, OCH₃), 4.39 (q, J = 7.1 Hz, 2H, OCH₂), 4.85 (s, 2H, CH₂CO), 6.90–7.89 (m, 8H, aromatic), 8.52 (s, 1H, triazole-H).
HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

  • Low Yields in Phenoxy Substitution : Using CuI as a catalyst and optimizing stoichiometry (phenol:core = 2:1) improves yields to 70–75%.
  • Byproduct Formation During Acetylation : Employing Schlenk techniques to exclude moisture reduces hydrolysis of chloroacetyl chloride.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolopyrazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Structural Overview

The compound features a triazolo-pyrazine framework, which is known for its diverse biological activities. The presence of the methoxyphenoxy group enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is C22H22N4O4, with a molecular weight of 406.442 g/mol.

Pharmacological Applications

  • Antimicrobial Activity :
    • Compounds with similar triazolo and pyrazine structures have shown significant antimicrobial properties. Studies have indicated that derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Properties :
    • Research indicates that triazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways. Ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate may similarly contribute to reducing inflammation through its structural analogs .
  • Cancer Therapeutics :
    • The compound's ability to interfere with cellular signaling pathways suggests potential applications in cancer treatment. Triazole derivatives have been investigated for their role in apoptosis induction in cancer cells .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways related to inflammation and infection.
  • Receptor Modulation : The compound may interact with various receptors (e.g., G-protein coupled receptors) influencing cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
Anti-inflammatoryReduction in inflammatory markers
AnticancerInduction of apoptosis

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including heterocyclization techniques that yield the desired compound with high purity levels suitable for research applications.

Table 2: Synthetic Route Overview

StepReaction TypeConditions
Initial SynthesisHeterocyclizationControlled temperature
PurificationChromatographySolvent extraction
CharacterizationNMR, Mass SpectrometryStandard analytical methods

Mechanism of Action

The mechanism of action of ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The triazolopyrazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Position 8 Substitution Acetamido/Benzoate Variation Biological Relevance Reference
Ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate [1,2,4]Triazolo[4,3-a]pyrazin-3-one 3-Methoxyphenoxy Ethyl 2-acetamido benzoate Potential adenosine receptor ligand
Methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamido)benzoate [1,2,4]Triazolo[4,3-a]pyrazin-3-one 3-Methoxyphenoxy Methyl 4-acetamido benzoate Comparative solubility studies
2-[8-(2-Methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylbenzyl)acetamide [1,2,4]Triazolo[4,3-a]pyrazin-3-one 2-Methylphenoxy N-(4-methylbenzyl) acetamide Enhanced lipophilicity
N-(4-Ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide [1,2,4]Triazolo[4,3-a]pyrazin-3-one 4-Methylphenoxy N-(4-ethylphenyl) acetamide SAR for receptor selectivity
8-Amino-6-(3-tert-butyl-4-hydroxyphenyl)-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one [1,2,4]Triazolo[4,3-a]pyrazin-3-one None (position 6 substituted) 3-tert-Butyl-4-hydroxyphenyl Antioxidant activity

Key Observations:

Substitution at Position 8: The 3-methoxyphenoxy group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-chlorobenzylsulfanyl group in ’s analogue . This substitution likely influences binding to adenosine receptors, as methoxy groups enhance π-π stacking interactions . Replacement with p-tolyloxy () increases lipophilicity (logP ~3.5 vs.

Acetamido-Benzoate Variations :

  • Ethyl vs. methyl esters: The ethyl group in the target compound marginally increases metabolic stability compared to methyl esters, as observed in ’s thiazole derivatives .
  • Ortho vs. para substitution on the benzoate ring ( vs. target compound) affects steric hindrance and hydrogen bonding, with ortho-substituted analogues showing reduced crystallinity .

Biological Activity: Adenosine Receptor Affinity: The triazolo-pyrazine core is a known scaffold for A₁/A₂ₐ adenosine receptor ligands. Benzyl-substituted derivatives () exhibit nanomolar affinity, whereas phenoxy-substituted analogues (e.g., target compound) may prioritize selectivity over potency . Antioxidant Activity: Hydroxyphenyl-substituted derivatives () demonstrate radical scavenging (IC₅₀ ~10 μM), absent in the target compound due to its methoxy group .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight logP (Predicted) Solubility (μg/mL) Melting Point (°C)
This compound 463.4 3.2 12.5 (PBS) 260–263*
Methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate () 433.4 3.5 8.7 (PBS) 245–248
8-Amino-6-(3-tert-butyl-4-hydroxyphenyl)-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one () 348.1 2.8 45.2 (EtOH/water) 244–246

*Estimated based on analogues in and .

Key Findings:

  • The target compound’s ethyl benzoate group contributes to a higher molecular weight (463.4 vs. 348.1 in ) and moderate lipophilicity, balancing solubility and membrane penetration.
  • Ortho-substituted benzoates (target compound) exhibit lower aqueous solubility than para-substituted analogues (), aligning with trends in steric hindrance .

Biological Activity

Ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological activity, including antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of triazolo[4,3-a]pyrazine derivatives, which are known for their diverse biological activities. The presence of the methoxyphenoxy group and the acetamido moiety enhances its solubility and biological interactions.

Antibacterial Activity

Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

A notable study reported that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin. Specifically:

CompoundMIC against Staphylococcus aureus (μg/mL)MIC against Escherichia coli (μg/mL)
Compound 2e3216
Ampicillin168

This data suggests that the triazolo[4,3-a]pyrazine scaffold is a promising structure for developing new antibacterial agents .

The mechanism by which these compounds exert their antibacterial effects may involve interactions with bacterial DNA gyrase. The protonated amines in the triazolo[4,3-a]pyrazine derivatives can form π-cation interactions with amino acid residues in the enzyme, enhancing their binding affinity and resulting in effective inhibition of bacterial growth .

Anticancer Potential

In addition to antibacterial activity, there is emerging evidence regarding the anticancer potential of triazolo[4,3-a]pyrazine derivatives. A study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids. These compounds demonstrated cytotoxic effects against various cancer cell lines .

Case Studies

  • Antibacterial Screening : In vitro testing of several triazolo[4,3-a]pyrazine derivatives showed varying degrees of antibacterial activity. Compounds with longer alkyl chains generally exhibited higher activity compared to those with aromatic substituents due to increased lipophilicity and cell permeability .
  • Cytotoxicity Assays : Compounds derived from similar scaffolds were tested for cytotoxicity against human cancer cell lines, revealing selective toxicity that warrants further investigation into their potential as anticancer agents .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization and coupling steps. For example:
  • Cyclization : Start with ethyl 2-amino-2-(2-benzyl-hydrazono)acetate, cyclized using carbonyldiimidazole to form the triazolo-pyrazine core .
  • Coupling : React the core with 3-methoxyphenoxy and acetamido-benzoate moieties under controlled conditions (e.g., anhydrous DMF, 60°C, EDCI/HOBt catalysis) .
  • Optimization : Key parameters include temperature (10–60°C), solvent choice (ethanol, DMF), and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry (e.g., δ 7.35–8.08 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z calculated for C24H22N4O5C_{24}H_{22}N_4O_5) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1716 cm1^{-1}) .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography .

Q. How can researchers ensure the compound’s stability during storage?

  • Methodological Answer :
  • Storage Conditions : Store at –20°C in airtight, light-protected containers to prevent degradation of the triazolo-pyrazine core .
  • Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 1 month) with HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How can regioselectivity challenges during triazolo-pyrazine core synthesis be addressed?

  • Methodological Answer : Regioselectivity in cyclization steps is influenced by:
  • Catalyst Choice : Use Lewis acids (e.g., ZnCl2_2) to direct ring closure .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor specific transition states .
  • Temperature Control : Lower temperatures (10°C) reduce side reactions .
  • Validation : Compare 1H^1H-NMR data of intermediates with known standards .

Q. How should researchers resolve contradictions in reported biological activity data for this compound class?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for adenosine receptor binding) and controls .
  • Dose-Response Analysis : Calculate IC50_{50} values across multiple replicates to identify outliers .
  • Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 3-methoxyphenoxy with 4-fluorophenoxy) and test activity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to adenosine A2A_{2A} receptors .
  • Bioactivity Correlation : Tabulate IC50_{50} values against structural features (see Table 1).

Q. Table 1: SAR of Triazolo-Pyrazine Derivatives

Substituent PositionModificationIC50_{50} (nM)Target ReceptorReference
8-position3-Methoxyphenoxy12.4 ± 1.2A2A_{2A}
8-position4-Methylphenoxy28.9 ± 3.1A2A_{2A}
2-positionEthyl benzoate45.6 ± 5.7A1_{1}

Q. How can solubility limitations of this compound be overcome in in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable esters (e.g., phosphate prodrugs) to enhance aqueous solubility .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes .
  • In Silico Screening : Predict logP and solubility via tools like SwissADME to guide derivatization .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction monitoring via TLC or LC-MS to identify bottlenecks .
  • Data Reproducibility : Share raw NMR/MS files in supplementary materials to enable cross-validation .
  • Ethical Compliance : Follow GHS guidelines for handling toxic intermediates (e.g., phenacyl bromides) .

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